molecular formula C14H23NO5 B12872794 (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate

(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B12872794
M. Wt: 285.34 g/mol
InChI Key: YSNYRLFAMVTFTM-GQYWMQPJSA-N
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Description

(R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of oxazolidines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring an oxazolidine ring and a methoxy-oxopropenyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves the following steps:

    Formation of the Oxazolidine Ring: This can be achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy-Oxopropenyl Group: This step involves the reaction of the oxazolidine intermediate with a methoxy-oxopropenyl reagent, such as methoxyacrolein, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for ring formation and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: Research may explore its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent.

Industry

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidine Derivatives: Compounds with similar oxazolidine rings but different substituents.

    Methoxy-Oxopropenyl Compounds: Compounds with similar methoxy-oxopropenyl groups but different core structures.

Uniqueness

The unique combination of the oxazolidine ring and the methoxy-oxopropenyl group in (R,Z)-Tert-butyl 4-(3-methoxy-3-oxoprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate sets it apart from other compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl (4R)-4-[(Z)-3-methoxy-3-oxoprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3/b8-7-/t10-/m1/s1

InChI Key

YSNYRLFAMVTFTM-GQYWMQPJSA-N

Isomeric SMILES

CC1(N([C@@H](CO1)/C=C\C(=O)OC)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C

Origin of Product

United States

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